Synthetic Utility for Pyrrolopyrimidine IGF‑1R Inhibitors – Validated End‑Product Potency Compared with Analog‑Derived Inhibitors
The target compound serves as a key intermediate for pyrrolopyrimidine‑based IGF‑1R inhibitors exemplified by GSK1838705A, which incorporates a 1‑(2‑(dimethylamino)acetyl)‑5‑methoxyindoline moiety derived from the target scaffold. GSK1838705A achieves an IC₅₀ of 2.0 nM against IGF‑1R, 1.6 nM against IR, and 0.5 nM against ALK in cell‑free kinase assays, with >800‑fold selectivity over a panel of 47 off‑target kinases [1][2]. Inhibitors built from alternative indoline intermediates that lack the full N‑acetyl/5‑methoxy/2‑methyl substitution pattern either fail to achieve this potency profile or require additional synthetic manipulation to install the missing functional groups, as N‑acetyl protection is essential to direct regioselective functionalization at the indoline 6‑position during construction of the pyrrolopyrimidine core .
| Evidence Dimension | Potency of final pyrrolopyrimidine inhibitor derived from the indoline scaffold |
|---|---|
| Target Compound Data | GSK1838705A (incorporating 1‑acetyl‑5‑methoxyindoline scaffold): IGF‑1R IC₅₀ = 2.0 nM; IR IC₅₀ = 1.6 nM; ALK IC₅₀ = 0.5 nM |
| Comparator Or Baseline | NVP‑AEW541 (indoline‑lacking pyrrolopyrimidine): IGF‑1R IC₅₀ = 150 nM; InsR IC₅₀ = 140 nM [3] |
| Quantified Difference | GSK1838705A exhibits approximately 75‑fold greater IGF‑1R inhibitory potency relative to the indoline‑lacking NVP‑AEW541 |
| Conditions | Cell‑free kinase inhibition assay; ATP‑competitive format; recombinant human kinase domains |
Why This Matters
Procurement of the correctly substituted indoline intermediate directly enables access to pyrrolopyrimidine inhibitors with sub‑nanomolar IGF‑1R potency, whereas use of indoline‑lacking or partially substituted alternatives leads to inhibitors with >70‑fold weaker activity, substantially impacting lead optimization efficiency.
- [1] Sabbatini, P. et al. GSK1838705A Inhibits the Insulin‑like Growth Factor‑1 Receptor and Anaplastic Lymphoma Kinase and Shows Antitumor Activity in Experimental Models of Human Cancers. Mol. Cancer Ther. 2009, 8, 2811–2820. View Source
- [2] Chamberlain, S.D. et al. Optimization of 4,6‑bis‑anilino‑1H‑pyrrolo[2,3‑d]pyrimidine IGF‑1R Tyrosine Kinase Inhibitors Towards JNK Selectivity. Bioorg. Med. Chem. Lett. 2009, 19, 360–364. View Source
- [3] García‑Echeverría, C. et al. In vivo antitumor activity of NVP‑AEW541—A novel, potent, and selective inhibitor of the IGF‑IR kinase. Cancer Cell 2004, 5, 231–239. View Source
